Coe bond

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coe bond is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a type of covalent bond that forms between two molecules, allowing them to bond together in a stable manner.

Mecanismo De Acción

The mechanism of action of Coe bond involves the formation of a stable covalent bond between two molecules. The Coe bond is formed through a nucleophilic attack of the reactive group on the electrophilic group of the other molecule. The resulting bond is stable and can withstand various environmental conditions, such as temperature, pH, and enzymes.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Coe bond depend on the specific application and the molecules involved. In general, Coe bond can improve the stability and activity of biomolecules, such as enzymes and antibodies. Coe bond can also improve the pharmacokinetics of drugs, allowing for targeted delivery and sustained release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Coe bond in lab experiments include its stability, specificity, and versatility. Coe bond can be used to create stable conjugates of various molecules, allowing for targeted delivery and sustained release. However, the limitations of using Coe bond in lab experiments include the potential for low yields and the need for specific reactive groups.

Direcciones Futuras

There are many future directions for the research and application of Coe bond. One direction is the development of new reactive groups that can form Coe bonds with greater efficiency and specificity. Another direction is the exploration of Coe bond in new applications, such as tissue engineering and biosensors. Finally, the optimization of Coe bond synthesis and purification methods can improve the yield and purity of Coe bond for various applications.

Conclusion:

Coe bond is a promising chemical compound that has potential applications in various fields. Its stable covalent bond formation between two molecules can improve the stability and activity of biomolecules, improve the pharmacokinetics of drugs, and create self-healing materials. The future directions for Coe bond research and application are vast, and its potential impact on science and technology is significant.

Métodos De Síntesis

The synthesis of Coe bond involves the reaction of two molecules with complementary reactive groups. The reactive groups must be able to form a covalent bond with each other, resulting in the formation of the Coe bond. The reaction can be carried out in various solvents, including water, organic solvents, and ionic liquids. The reaction conditions, such as temperature and pressure, can also affect the yield and purity of the Coe bond.

Aplicaciones Científicas De Investigación

Coe bond has potential applications in various fields, including materials science, biotechnology, and drug delivery. In materials science, Coe bond can be used to create self-healing materials that can repair themselves when damaged. In biotechnology, Coe bond can be used to immobilize enzymes and other biomolecules, allowing them to be reused in various applications. In drug delivery, Coe bond can be used to create stable drug conjugates that can target specific cells or tissues.

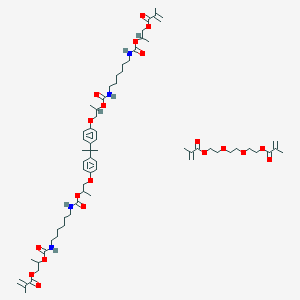

Propiedades

Número CAS |

141582-43-6 |

|---|---|

Nombre del producto |

Coe bond |

Fórmula molecular |

C65H98N4O20 |

Peso molecular |

1255.5 g/mol |

Nombre IUPAC |

2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3 |

Clave InChI |

DYQTXXWUIJCBKK-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |

SMILES canónico |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |

Sinónimos |

Coe Bond |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)